diethyl [5-(methylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate
Description
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Properties
IUPAC Name |
4-diethoxyphosphoryl-N-methyl-2-(4-methylphenyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N2O4P/c1-5-19-22(18,20-6-2)15-14(16-4)21-13(17-15)12-9-7-11(3)8-10-12/h7-10,16H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSXBNHTCCJCQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)C)NC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N2O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl [5-(methylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.
1. Chemical Structure and Synthesis
This compound has a complex structure characterized by the presence of an oxazole ring, a phosphonate group, and a methylamino substituent. The synthesis typically involves multi-step organic reactions, starting with the formation of the oxazole ring followed by the introduction of the phosphonate group and the methylamino moiety.
Synthesis Route:
- Formation of Oxazole Ring: The initial step involves cyclization reactions using appropriate precursors.
- Phosphonation: Introduction of the phosphonate group through nucleophilic substitution.
- Methylation: Finally, the methylamino group is introduced to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's unique structure allows it to modulate enzymatic activities through inhibition or activation pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can interact with receptors, potentially affecting signal transduction pathways.
2.2 Biological Assays
Research has indicated that this compound exhibits various biological activities:
3.1 Antimicrobial Properties
A study evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. The results indicated significant inhibitory activity, suggesting potential applications in antibiotic development.
3.2 Cytotoxicity in Cancer Research
Research investigating the cytotoxic effects on cancer cell lines demonstrated that this compound could induce apoptosis in certain cancer cells, positioning it as a candidate for further development as an anticancer agent.
4. Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| Diethyl [5-(dimethylamino)-2-(4-methoxyphenyl)] | Moderate antimicrobial activity |
| Diethyl [5-(methylthio)-2-(4-methylphenyl)] | Lower cytotoxicity |
This comparison highlights that while structurally similar compounds may share some biological activities, this compound exhibits enhanced potency in certain assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
